Structural Differentiation: Unique Regioisomeric Identity of 11Z-octadecenoic acid Triglyceride Versus Common Analogs
The primary and most critical differentiation lies in its defined molecular architecture. This compound is a specific regioisomer where palmitic acid is exclusively at sn-1, cis-vaccenic acid at sn-2, and butyric acid at sn-3. This precise arrangement is fundamentally different from physical mixtures of these same fatty acids or from other regioisomers. The synthesis of analogous structured triglycerides (e.g., 1-butyroyl-2-oleoyl-3-palmitoyl sn-glycerol) requires multi-step, regiospecific methodologies to achieve >95% purity [1]. This level of structural precision is what allows for repeatable and interpretable data, a feature that is absent in undefined or randomized analogs.
| Evidence Dimension | Molecular Structure (Regioisomerism) |
|---|---|
| Target Compound Data | sn-1: Palmitic acid; sn-2: cis-Vaccenic acid; sn-3: Butyric acid |
| Comparator Or Baseline | Randomized mixtures of palmitic, vaccenic, and butyric acids; or other regioisomers (e.g., sn-1: Butyric, sn-2: Palmitic, sn-3: Vaccenic) |
| Quantified Difference | Defined regioisomer vs. undefined mixture or alternative regioisomer |
| Conditions | Analytical chemistry context (HPLC, MS, NMR) and in vitro/in vivo biological assays. |
Why This Matters
For scientific selection, this ensures experimental reproducibility and the ability to attribute biological effects directly to a specific molecular configuration, a requirement not met by generic alternatives.
- [1] Villeneuve, P., Pina, M., Montet, D., Renard, G., & Graille, J. (1994). Chiral synthesis of a triglyceride: example of 1-butyroyl 2-oleoyl 3-palmitoyl sn glycerol. Chemistry and Physics of Lipids, 72(2), 135-141. View Source
